molecular formula C5H7ClN2O3 B12842340 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride

3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride

Katalognummer: B12842340
Molekulargewicht: 178.57 g/mol
InChI-Schlüssel: JUIMGZVQYIUESG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride is a heterocyclic compound that belongs to the class of furan derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good amounts of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and efficient catalysts is crucial for industrial applications to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3-(Diaminomethylene)furan-2,4(3h,5h)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific enzymes or receptors, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C5H7ClN2O3

Molekulargewicht

178.57 g/mol

IUPAC-Name

3-hydroxy-5-oxo-2H-furan-4-carboximidamide;hydrochloride

InChI

InChI=1S/C5H6N2O3.ClH/c6-4(7)3-2(8)1-10-5(3)9;/h8H,1H2,(H3,6,7);1H

InChI-Schlüssel

JUIMGZVQYIUESG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)O1)C(=N)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.